4-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Description
4-Fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a benzamide derivative featuring a piperidine core substituted with a 1-phenyl-1H-1,2,3-triazole-4-carbonyl group and a 4-fluorobenzamide moiety. This hybrid structure combines aromatic, heterocyclic, and fluorinated components, which are common in medicinal chemistry for modulating pharmacokinetic properties and target affinity .
Properties
IUPAC Name |
4-fluoro-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c22-16-8-6-15(7-9-16)20(28)23-17-10-12-26(13-11-17)21(29)19-14-27(25-24-19)18-4-2-1-3-5-18/h1-9,14,17H,10-13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKWKFFKPTWQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,4-disubstituted 1,2,3-triazoles, a group to which this compound belongs, can act as surrogates for the peptide bond and show chemical as well as biological stability. They can act as a hydrogen bond acceptor and donor, simultaneously, thereby offering various types of binding to the target enzyme.
Mode of Action
The triazole ring in the compound can act as a hydrogen bond acceptor and donor simultaneously. This dual functionality allows it to form various types of binding with its target enzyme, potentially altering the enzyme’s activity or function.
Biological Activity
The compound 4-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel synthetic derivative that incorporates a triazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a 4-fluorobenzamide core linked to a piperidine ring and a triazole derivative, which is crucial for its bioactivity.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, highlighting its potential as an anti-tubercular agent and its effects on various cellular pathways.
Anti-Tubercular Activity
Recent studies have demonstrated that compounds similar to this structure exhibit significant anti-tubercular activity. For instance, derivatives with similar triazole frameworks showed inhibitory concentrations (IC50) against Mycobacterium tuberculosis ranging from 1.35 to 2.18 μM, indicating promising therapeutic potential in tuberculosis treatment .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the benzamide and triazole rings can enhance the biological activity of these compounds. The presence of the triazole moiety is particularly noted for its role in enhancing binding affinity to biological targets, which may lead to increased efficacy against various pathogens .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Case Study 1: Anti-Cancer Activity
- Case Study 2: HIV Inhibition
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituent variations, synthetic yields, and physicochemical properties derived from the evidence.
Key Observations:
Substituent Effects on Yield :
- Nicotinamide derivatives (e.g., 6g) exhibit lower yields (45.2%) compared to sulfonamide (6, 89%) or benzamide analogs (TD-1b, 83%), likely due to steric hindrance or reactivity of pyridine .
- Thiocarbamoyl derivatives (CNS4) are synthesized with high purity (>99%), suggesting robustness in thiocarbamoylation reactions .
Fluorine position (2- vs. 4-) influences electronic distribution: 4-fluoro groups enhance lipophilicity and metabolic stability compared to ortho-substituted analogs .
Comparative Physicochemical Properties :
- Molecular weights of analogs range from 310.18 (6g) to ~589 (Example 53 in ), with fluorinated derivatives typically exhibiting higher lipophilicity (CLogP ~2.5–4.0) .
- The target compound’s triazole moiety may reduce aqueous solubility compared to pyridine (6g) or sulfonamide (6) derivatives, necessitating formulation optimization .
Q & A
Q. What are the standard synthetic routes for 4-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
- Step 1 : Condensation of 4-fluoroaniline derivatives with isocyanides to form triazole intermediates .
- Step 2 : Piperidine functionalization via nucleophilic substitution or coupling reactions (e.g., using 4-piperidinamine) .
- Step 3 : Final acylation using benzoyl chloride derivatives under anhydrous conditions .
Characterization employs 1H/13C NMR for structural confirmation and HPLC for purity assessment (>98%) . For crystalline intermediates, X-ray diffraction (using SHELX software) resolves stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classification (acute toxicity, skin/eye irritation):
- Use fume hoods to avoid aerosol inhalation .
- Wear nitrile gloves , lab coats , and goggles to prevent dermal/ocular exposure .
- In case of accidental release, employ dry powder or CO2 extinguishers (avoid water due to NOx/HBr gas risks) .
- Store in airtight containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up triazole formation?
- Methodological Answer : Yield optimization strategies include:
- Catalyst Screening : Use DBU or triphosgene to accelerate triazole cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .
- Temperature Control : Maintain 60–80°C to balance kinetics and byproduct suppression .
- Byproduct Mitigation : Employ Raney Ni hydrogenation to reduce nitro intermediates without debenzoylation .
Monitor progress via TLC and LC-MS , with yields typically ranging 48–79% under optimized conditions .
Q. How should contradictory biological activity data (e.g., IC50 variability) be analyzed for this compound’s derivatives?
- Methodological Answer : Discrepancies in IC50 values (e.g., anti-hepatoma activity ranging 8.42–50 μmol/L ) arise from:
- Assay Variability : Standardize protocols (e.g., HepG2 cell line, 72-hour incubation) .
- Structural Modifications : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) using QSAR modeling .
- Statistical Validation : Apply ANOVA or Grubbs’ test to identify outliers .
Cross-validate with crystallographic data to correlate bioactivity with conformational flexibility (e.g., piperidine ring puckering) .
Q. What computational tools are recommended for modeling this compound’s interactions with biological targets (e.g., 5-HT4 receptors)?
- Methodological Answer : For target-binding studies:
- Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding poses with serotonin receptors .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in GROMACS (focus on fluorine’s electrostatic contributions) .
- Pharmacophore Modeling : Map triazole and benzamide motifs as critical pharmacophoric elements .
Validate predictions via radioligand displacement assays using reference agonists (e.g., DA-6886) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound?
- Methodological Answer : Common refinement challenges (e.g., anisotropic displacement ellipsoids, hydrogen bonding ambiguities):
- Software Selection : Use SHELXL for high-resolution refinement and WinGX/ORTEP for visualization .
- Hydrogen Bond Analysis : Apply PLATON to validate R12(7) motifs and three-center interactions .
- Twinned Data : For overlapping reflections, employ SHELXD for experimental phasing .
Cross-check with CCDC database entries (e.g., similar piperidine-benzamide structures) .
Experimental Design
Q. What strategies are effective in designing derivatives with enhanced metabolic stability while retaining bioactivity?
- Methodological Answer : Derivative design principles:
- Fluorine Substitution : Introduce para-fluoro groups to block CYP450-mediated oxidation .
- Piperidine Modification : Replace acetyl groups with sulfonamides to reduce first-pass metabolism .
- Prodrug Approaches : Incorporate pivaloyloxymethyl (POM) esters for improved solubility .
Assess stability via microsomal incubation assays and LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
